molecular formula C20H16FN5O2 B3413089 N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide CAS No. 941972-63-0

N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

Cat. No.: B3413089
CAS No.: 941972-63-0
M. Wt: 377.4 g/mol
InChI Key: BMBNLWZVJJSWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyridazinone class, characterized by a fused pyrazole-pyridazinone core. Key structural features include:

  • Pyrazolo[3,4-d]pyridazinone scaffold: A bicyclic system with nitrogen atoms at positions 1, 2, and 2.
  • Substituents: A 3-fluorophenyl group at the acetamide nitrogen. A methyl group at position 4 of the pyridazinone ring. A phenyl group at position 1 of the pyrazole ring.
  • Functional groups: A carbonyl group (C=O) at position 7 and an acetamide linkage.

The compound’s synthesis likely involves condensation of a pyrazolo-pyridazinone precursor with 3-fluoroaniline, followed by purification via recrystallization. Characterization methods include $ ^1H $ NMR, IR, and mass spectrometry, as observed in structurally related compounds .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-17-11-22-26(16-8-3-2-4-9-16)19(17)20(28)25(24-13)12-18(27)23-15-7-5-6-14(21)10-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNLWZVJJSWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the fluorophenyl and acetamide groups. Common reagents used in these reactions include hydrazine derivatives, diketones, and various halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization, filtration, and chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: It is used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo-Pyridinone Class

Example Compound : 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound 4g)

Parameter Target Compound Compound 4g
Core Structure Pyrazolo[3,4-d]pyridazinone Pyrazolo[3,4-b]pyridinone
Substituents - 3-fluorophenyl (acetamide)
- 4-methyl (pyridazinone)
- 1-phenyl (pyrazole)
- 4-chlorophenyl (pyridinone)
- 4-trifluoromethylphenyl (acetamide)
Melting Point Not reported 221–223°C
IR Peaks Expected: ~1680 cm$ ^{-1} $ (C=O), ~3320 cm$ ^{-1} $ (N–H) Observed: 1682 cm$ ^{-1} $ (C=O), 3321 cm$ ^{-1} $ (N–H)
Synthetic Route Likely involves condensation under acidic conditions (e.g., acetic acid reflux) Synthesized via reflux in acetic acid for 28 hours

Key Differences :

  • Core Heterocycle: The pyridazinone ring (two adjacent nitrogen atoms) in the target compound vs. the pyridinone ring (one nitrogen) in 4g.
  • Substituent Effects : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to 4g’s 4-trifluoromethylphenyl group, which introduces steric bulk and stronger electron-withdrawing effects .

Analogues in the Benzo-Oxazinone Class

Example Compound: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a–c)

Parameter Target Compound Compound 7a–c
Core Structure Pyrazolo-pyridazinone Benzo[b][1,4]oxazinone fused with pyrimidine
Substituents Fluorophenyl, methyl, phenyl Varied substituted-phenyl groups on pyrimidine
Synthetic Method Likely stepwise condensation Reacted with phenyl-1,2,4-oxadiazoles using Cs$ _2 $CO$ _3 $/DMF
Characterization NMR, IR, MS (inferred) Confirmed via $ ^1H $ NMR, IR, and mass spectrometry

Key Differences :

  • Functional Groups: The acetamide linkage in the target compound is absent in 7a–c, which instead feature pyrimidine-amino groups.

Research Implications

  • Structure-Activity Relationships (SAR) : The fluorine atom in the target compound’s 3-fluorophenyl group may improve pharmacokinetic properties (e.g., bioavailability) compared to chlorine or trifluoromethyl groups in analogues .
  • Synthetic Challenges: The pyridazinone core requires precise control of reaction conditions to avoid ring-opening, as seen in related pyridinone syntheses .
  • Characterization Consistency : All compounds share reliance on IR and NMR for functional group validation, but crystallographic data (e.g., via SHELX software ) could further resolve structural ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.